2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride
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Overview
Description
2,3,4,6-Tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of particular interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetradeuterio-5-piperidin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to fully saturated piperidine derivatives .
Scientific Research Applications
2,3,4,6-Tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the behavior of piperidine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other deuterated compounds.
Mechanism of Action
The mechanism of action of 2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and dynamics compared to non-deuterated analogs. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetradeuterio-5-piperidin-2-ylpyridine: Similar structure but different deuterium labeling.
Non-deuterated 5-piperidin-2-ylpyridine: Lacks deuterium atoms, leading to different chemical and biological properties.
Other piperidine derivatives: Various substituted piperidines with different functional groups.
Uniqueness
2,3,4,6-Tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the compound’s stability and provide valuable insights into reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C10H16Cl2N2 |
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Molecular Weight |
239.17 g/mol |
IUPAC Name |
2,3,4,6-tetradeuterio-5-piperidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/i3D,4D,6D,8D;; |
InChI Key |
YVAXNODSVITPGV-BXOWUFSVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2)[2H].Cl.Cl |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
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